molecular formula C9H14N2 B2380039 Ethyl[(6-methylpyridin-2-yl)methyl]amine CAS No. 499769-44-7

Ethyl[(6-methylpyridin-2-yl)methyl]amine

Cat. No.: B2380039
CAS No.: 499769-44-7
M. Wt: 150.225
InChI Key: FCDHFFGNRGXMOO-UHFFFAOYSA-N
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Description

Ethyl[(6-methylpyridin-2-yl)methyl]amine is a chemical compound with the molecular formula C₉H₁₄N₂. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl[(6-methylpyridin-2-yl)methyl]amine can be synthesized through several methods. One common approach involves the reaction of 6-methylpyridine-2-carbaldehyde with ethylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques like column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The process involves passing the reactants through a packed column containing a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(6-methylpyridin-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl[(6-methylpyridin-2-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the production of agrochemicals

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-10-7-9-6-4-5-8(2)11-9/h4-6,10H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDHFFGNRGXMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

prepared by reaction of ethylamine with 6-methyl-pyridine-2-carbaldehyde
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